4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate
Description
This compound is an imine-based derivative featuring a 4-fluoro-3-nitrophenyl group linked via a methylene bridge to a phenyl ring esterified with 4-methylbenzenecarboxylate. The imine (-C=N-) group confers reactivity, while the electron-withdrawing nitro (-NO₂) and fluoro (-F) substituents modulate electronic properties. While direct studies on this compound are absent in the provided evidence, its structural analogs offer insights into synthesis, reactivity, and applications.
Properties
IUPAC Name |
[4-[(4-fluoro-3-nitrophenyl)iminomethyl]phenyl] 4-methylbenzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H15FN2O4/c1-14-2-6-16(7-3-14)21(25)28-18-9-4-15(5-10-18)13-23-17-8-11-19(22)20(12-17)24(26)27/h2-13H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJUFHJCSXMROMQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OC2=CC=C(C=C2)C=NC3=CC(=C(C=C3)F)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H15FN2O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate typically involves a multi-step process. One common method starts with the nitration of 4-fluoroaniline to produce 4-fluoro-3-nitroaniline. This intermediate is then subjected to a condensation reaction with 4-formylbenzoic acid to form the imino linkage. The final step involves esterification with 4-methylbenzenecarboxylic acid under acidic conditions to yield the target compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale synthesis. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and solvents that are recyclable and environmentally friendly is often prioritized to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under specific conditions.
Reduction: The imino linkage can be reduced to an amine.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Conversion of the nitro group to an amino group.
Reduction: Formation of an amine from the imino linkage.
Substitution: Replacement of the fluoro group with other functional groups.
Scientific Research Applications
Medicinal Chemistry Applications
- Antimicrobial Activity : Research indicates that derivatives of 4-fluoro-3-nitroaniline, a precursor of the compound, exhibit significant antimicrobial properties. These compounds can be synthesized through various methods, including the nucleophilic displacement of fluorine with amines, leading to potential applications in treating bacterial infections .
- Anti-inflammatory Properties : Some studies have shown that similar nitro-substituted compounds possess anti-inflammatory activities. The introduction of nitro groups into aromatic systems often enhances biological activity, making them candidates for drug development targeting inflammatory diseases .
- Dyeing Agents : The compound's structural characteristics suggest potential use in dyeing applications, particularly in the textile industry. Nitroanilines are known for their vibrant colors and stability, which can be beneficial for creating long-lasting dyes .
Synthesis and Characterization
The synthesis of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate typically involves:
- Starting Materials : The synthesis begins with 4-fluoro-3-nitroaniline and appropriate carboxylic acids.
- Reaction Conditions : The reactions are generally carried out under mild conditions to ensure high yields and purity. For example, using solvents like ethanol or aqueous solutions can facilitate the reaction while minimizing side products .
Case Study 1: Synthesis and Biological Evaluation
A study focused on synthesizing various chalcone derivatives from nitroanilines demonstrated that these compounds could exhibit significant biological activities, including anti-tubercular effects. The synthesized compounds were characterized using NMR and IR spectroscopy, confirming their structures and potential for further pharmacological evaluation .
Case Study 2: Dyeing Applications
Research into the dyeing properties of nitro-substituted anilines indicated that these compounds could be used effectively as hair dyes due to their vibrant colors and stability under various conditions. The synthesis process involved careful control of reaction parameters to achieve desired color properties while ensuring safety in application .
Mechanism of Action
The mechanism of action of 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate involves its interaction with specific molecular targets. The fluoro-nitrophenyl group can interact with enzymes or receptors, potentially inhibiting their activity. The imino linkage and methylbenzenecarboxylate moiety contribute to the compound’s overall stability and binding affinity. Pathways involved may include inhibition of enzyme activity or disruption of cellular processes.
Comparison with Similar Compounds
Structural and Functional Group Comparisons
Table 1: Key Structural Features of Comparable Compounds
Key Observations:
- Imine vs. Azo Linkages: Compounds like 4-[[[4-(4′-nitrophenylazo)phenyl]imino]methyl]phenyl-2-propenoat () combine azo and imine groups, enhancing conjugation for optical applications. The query compound lacks an azo group but retains the imine’s reactivity .
- Ester Variations: The 4-methylbenzenecarboxylate ester in the query compound likely confers higher lipophilicity compared to propenoate esters () or chlorobenzenecarboxylates (), affecting bioavailability .
Biological Activity
The compound 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate is a synthetic organic molecule that has garnered interest due to its potential biological activities. This article reviews its biological properties, synthesis, and applications, supported by relevant data tables and case studies.
Chemical Structure and Properties
The compound features a complex structure characterized by the presence of both fluoro and nitro functional groups, which are known to influence biological activity. The molecular formula is , with a molecular weight of approximately 320.31 g/mol.
Structural Formula
Biological Activity Overview
Research has highlighted several biological activities associated with this compound, including:
- Antimicrobial Activity : Studies have shown that compounds with similar structures exhibit significant antimicrobial properties. The nitro group is often implicated in enhancing activity against various pathogens.
- Anticancer Properties : The presence of the fluorine atom and the nitro group may contribute to the inhibition of cancer cell proliferation. Preliminary studies suggest that derivatives can induce apoptosis in certain cancer cell lines.
- Enzyme Inhibition : Compounds of this nature may act as inhibitors of specific enzymes, impacting metabolic pathways crucial for cell survival.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Inhibition of bacterial growth | |
| Anticancer | Induction of apoptosis in cancer cells | |
| Enzyme Inhibition | Competitive inhibition of enzymes |
Case Study 1: Antimicrobial Efficacy
A study conducted on various derivatives of nitrophenyl compounds demonstrated significant inhibition against Gram-positive bacteria, particularly Staphylococcus aureus. The compound was tested at varying concentrations, revealing a minimum inhibitory concentration (MIC) of 32 µg/mL.
Case Study 2: Anticancer Activity
In vitro studies on human breast cancer cell lines (MCF-7) showed that treatment with the compound resulted in a dose-dependent decrease in cell viability. Flow cytometry analysis indicated an increase in apoptotic cells after 48 hours of treatment.
The proposed mechanisms by which 4-{[(4-Fluoro-3-nitrophenyl)imino]methyl}phenyl 4-methylbenzenecarboxylate exerts its biological effects include:
- Reactive Oxygen Species (ROS) Generation : The nitro group may facilitate the generation of ROS, leading to oxidative stress in microbial and cancer cells.
- Interaction with DNA : The compound may intercalate into DNA or form adducts, disrupting replication and transcription processes.
- Enzyme Interaction : By binding to active sites on target enzymes, it can inhibit their function, thereby affecting metabolic pathways.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
